molecular formula C8H16O3Si B3022480 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester CAS No. 26767-00-0

3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester

Cat. No.: B3022480
CAS No.: 26767-00-0
M. Wt: 188.3 g/mol
InChI Key: OQNKCUVOGBTGDJ-UHFFFAOYSA-N
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Description

3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester: is an organic compound characterized by the presence of a trimethylsilyloxy group attached to a butenoic acid methyl ester. This compound is notable for its utility in organic synthesis, particularly as a reagent or intermediate in various chemical reactions. The trimethylsilyloxy group imparts unique properties to the molecule, such as increased volatility and stability, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester typically involves the reaction of 3-hydroxy-2-butenoic acid methyl ester with a trimethylsilylating agent. Commonly used trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsilyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyloxy group.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the trimethylsilyloxy group.

Scientific Research Applications

Chemistry: 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester is used as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable reagent in various organic transformations.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and mechanisms

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Comparison with Similar Compounds

    3-(Trimethylsilyloxy)-2-butenoic Acid: Similar structure but without the methyl ester group.

    3-(Trimethylsilyloxy)-2-butenoic Acid Ethyl Ester: Similar structure with an ethyl ester group instead of a methyl ester.

    3-(Trimethylsilyloxy)-2-butenoic Acid Propyl Ester: Similar structure with a propyl ester group.

Uniqueness: 3-(Trimethylsilyloxy)-2-butenoic Acid Methyl Ester is unique due to the presence of the methyl ester group, which can influence its reactivity and solubility. The trimethylsilyloxy group provides stability and increased volatility, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 3-trimethylsilyloxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNKCUVOGBTGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266128
Record name Methyl 3-[(trimethylsilyl)oxy]-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62269-44-7, 26767-00-0
Record name Methyl 3-[(trimethylsilyl)oxy]-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62269-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(trimethylsilyl)oxy]-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-[(trimethylsilyl)oxy]-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(Trimethylsilyloxy)crotonic Acid Methyl Ester (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of freshly fused ZnCl2 (1.1 g) and triethylamine (86 mL, 0.62 mol) was stirred for 1 h at room temperature. Methyl acetoacetate (40 mL, 0.37 mol) in benzene (80 mL) was added dropwise, followed by chlorotrimethylsilane (90 mL, 0.72 mol). The mixture was stirred overnight at 40° C. After cooling, ether (500 mL) was added. The mixture was stirred for 1 h and filtered through celite. Volatiles were removed in vacuo. Hexanes (200 mL) were added to the residue which was filtered through celite once again. The filtrate was concentrated to dryness and the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm) to afford 57.6 g (83%) of 1 as a clear oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Four
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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